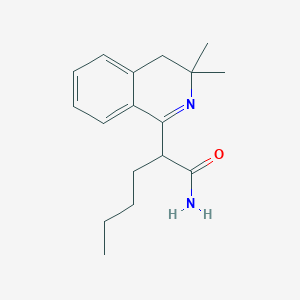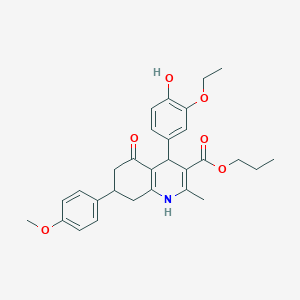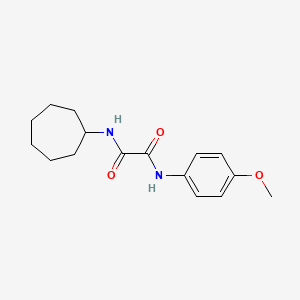
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide, also known as DMHA, is a stimulant compound that has gained popularity in recent years as a pre-workout supplement. The compound is a derivative of 2-aminoisoheptane, which is a central nervous system stimulant that has been used in dietary supplements and sports nutrition products. DMHA has been marketed as a replacement for DMAA, a stimulant compound that was banned by the World Anti-Doping Agency due to its potential health risks.
Mécanisme D'action
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide is believed to act as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. This system is responsible for the "fight or flight" response in the body, which includes increased heart rate, blood pressure, and respiration. 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide is thought to increase the release of neurotransmitters such as dopamine and norepinephrine, which can enhance cognitive function and mood.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has been shown to have several biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and respiration, as well as increased energy expenditure and metabolic rate. 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has also been shown to increase the release of dopamine and norepinephrine in the brain, which can improve mood, motivation, and attention.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be synthesized in large quantities. It also has a relatively low toxicity profile, which makes it suitable for use in animal studies. However, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has limited solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide. One area of interest is its potential as a weight loss supplement, as several studies have suggested that it may increase energy expenditure and metabolic rate. Another area of interest is its potential as a cognitive enhancer, as it has been shown to increase the release of dopamine and norepinephrine in the brain. Additional research is needed to fully understand the mechanism of action and potential applications of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide.
Méthodes De Synthèse
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4,4-dimethylpentan-1-amine with 1,2,3,4-tetrahydroisoquinoline. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide.
Applications De Recherche Scientifique
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has been the subject of several scientific studies that have investigated its potential as a stimulant compound. One study found that 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide increased the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood, motivation, and attention. Another study found that 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide increased the metabolic rate and energy expenditure in rats, which suggests that it may have potential as a weight loss supplement.
Propriétés
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-4-5-9-14(16(18)20)15-13-10-7-6-8-12(13)11-17(2,3)19-15/h6-8,10,14H,4-5,9,11H2,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRJBJAPFZVAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=NC(CC2=CC=CC=C21)(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5353235 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5181777.png)

![5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5181795.png)
![2-[(4-chlorophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5181808.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B5181814.png)

![ethyl 5-[5-(3,4-dichlorophenyl)-2-furyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5181833.png)

![5-{2-[(1-adamantylcarbonyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5181843.png)
![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B5181846.png)
![1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5181858.png)
![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B5181886.png)